molecular formula C6H13ClN2O3 B15335231 (R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride

(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride

Cat. No.: B15335231
M. Wt: 196.63 g/mol
InChI Key: YKZTXOMGFUVZSN-UHFFFAOYSA-N
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Description

(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride is a stereochemically defined alanine-alanine (Ala-Ala) dipeptide, supplied as a hydrochloride salt to enhance stability . This compound is a crucial building block in chemical and pharmaceutical research, particularly in the synthesis of complex peptides and biomimetics where specific chiral configuration at both the R and S positions is required. The defined stereochemistry makes it valuable for studying structure-activity relationships, enzyme-substrate interactions, and as a precursor for more sophisticated peptidomimetic therapeutics . As a dipeptide, its primary research applications extend into exploring bacterial cell wall biosynthesis, as similar structures are fundamental components in metabolic pathways . This product is strictly intended for research purposes by qualified laboratory personnel. It is not approved for use in diagnostics, therapeutics, or for any human or veterinary consumption. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment (PPE) under controlled laboratory conditions.

Properties

Molecular Formula

C6H13ClN2O3

Molecular Weight

196.63 g/mol

IUPAC Name

2-(2-aminopropanoylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H

InChI Key

YKZTXOMGFUVZSN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N.Cl

Origin of Product

United States

Biological Activity

(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride, often referred to as a derivative of amino acid compounds, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies, including case studies and data tables.

This compound is characterized by its unique structural features that contribute to its biological functions. Its molecular formula is C5H10ClN3O2, and it possesses both amino and carboxylic acid functional groups, which are critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to (R)-2-[(S)-2-Aminopropanamido]propanoic Acid. For instance, derivatives have shown significant activity against multi-drug resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values reported range from 1 to 8 µg/mL for various strains, indicating strong antimicrobial potential .

Compound Target Pathogen MIC (µg/mL)
3-((4-Hydroxyphenyl)amino)propanoicMRSA1 - 8
Vancomycin-resistant E. faecalis0.5 - 2
Gram-negative pathogens8 - 64

The mechanism by which (R)-2-[(S)-2-Aminopropanamido]propanoic Acid exerts its effects is believed to involve inhibition of key enzymatic pathways in bacteria and cancer cells. For example, it has been shown to inhibit HSET (KIFC1), a protein involved in cell division, with an IC50 value of approximately 2.7 µM in vitro . This suggests that the compound may interfere with microtubule dynamics, leading to disruptions in cellular processes.

Cancer Research

In a recent study examining the effects of similar compounds on cancer cells, it was found that treatment led to an increase in cellular multipolarity, a characteristic associated with abnormal cell division. The estimated half-life of the compound in plasma was around 215 minutes, indicating reasonable stability for therapeutic use . This study underscores the potential application of (R)-2-[(S)-2-Aminopropanamido]propanoic Acid in cancer therapeutics.

Inflammatory Response

Another area of research has focused on the compound's role in modulating inflammatory responses. It was observed that certain derivatives could inhibit the production of pro-inflammatory cytokines without significantly affecting prostaglandin synthesis, which is crucial for maintaining normal physiological functions during inflammation . This selective inhibition could make it a candidate for treating inflammatory diseases while minimizing side effects.

Chemical Reactions Analysis

Mixed Anhydride Method

  • Reagents : Chloroformates (e.g., isobutyl chloroformate) and tertiary amines (e.g., N-methylmorpholine) form reactive intermediates for coupling .

  • Conditions : Reactions occur at 0–5°C in inert solvents like ethyl acetate or dichloromethane to minimize racemization .

  • Yield : Typically >80% with high enantiomeric purity when using Boc-protected intermediates .

Dynamic Kinetic Resolution (DKR)

  • Application : Stereochemical control during synthesis is achieved using chiral ligands (e.g., Ni(II) complexes) .

  • Example : DKR of racemic amino acids with (S)-configured ligands produces diastereomerically enriched products (84% de) .

Table 1: Synthesis Conditions

MethodReagents/CatalystsSolventTemperatureYield (%)
Mixed Anhydride Isobutyl chloroformate, NMMEthyl acetate0–5°C83
DKR Ni(II)Cl₂, (S)-ligandMethanol50°C88.8

Stability and Hydrolysis

The hydrochloride salt enhances solubility but introduces sensitivity to pH and temperature:

Acidic/Basic Hydrolysis

  • Amide Bond Cleavage : Prolonged exposure to 6 M HCl at 100°C hydrolyzes the amide bond within 4 hours, yielding free amino acids .

  • pH-Dependent Stability : Stable at pH 4–6, but degrades rapidly in alkaline conditions (pH >9) .

Thermal Stability

  • Decomposition occurs above 150°C, releasing CO₂ and NH₃ .

Table 2: Hydrolysis Kinetics

ConditionTime (h)Degradation (%)Products
6 M HCl, 100°C 4>95(R)- and (S)-2-aminopropanoic acid
1 M NaOH, 25°C 2470Sodium salts, NH₃

Functional Group Reactivity

The compound’s amino and carboxyl groups participate in further derivatization:

Amino Group Reactions

  • Acylation : Reacts with Boc₂O in DMF/NaHCO₃ to form Boc-protected derivatives .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol, yielding imines .

Carboxyl Group Reactions

  • Esterification : Methanol/H₂SO₄ converts the acid to methyl esters .

  • Peptide Coupling : Activates via EDC/HOBt for conjugation with other amino acids .

Key Research Findings

  • Stereochemical Integrity : The (R,S)-configuration is preserved during coupling using low-temperature mixed anhydride methods .

  • Scalability : DKR-based synthesis achieves >20 g scale with 88.8% yield .

Comparison with Similar Compounds

Structural Analogs: Stereochemical and Functional Group Variations

(a) Methyl Ester Derivative: (R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride
  • Key Differences : Replaces the carboxylic acid group with a methyl ester (COOCH₃ vs. COOH).
  • Impact :
    • Solubility : Increased lipophilicity due to the ester group, altering bioavailability .
    • Synthetic Utility : The ester acts as a protecting group, enabling stepwise peptide synthesis .
    • Stereochemistry : Both chiral centers are R -configured, contrasting with the target compound’s R/S combination.
Property Target Compound Methyl Ester Analog (CAS 105328-90-3)
Molecular Formula C₆H₁₂ClN₃O₃ (estimated) C₇H₁₅ClN₂O₃
Functional Groups Carboxylic acid, amide, HCl Methyl ester, amide, HCl
Stereochemistry R (α-carbon), S (amide) R (both centers)
CAS Number Not explicitly provided 105328-90-3
(b) Enantiomeric Variants: D/L-Alaninamide Hydrochloride
  • Key Differences : Enantiomers (e.g., D - vs. L -alaninamide hydrochloride) differ in spatial arrangement.
  • Impact :
    • Biological Activity : Enantiomers may exhibit divergent interactions with enzymes or receptors .
    • Synthesis : Requires chiral resolution or asymmetric synthesis techniques.

Functional Group Analogs: Amide vs. Ester vs. Carboxylic Acid

(a) Impurity Analogs in Pharmaceuticals

Compounds like N-[3-Acetyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]propanamide Hydrochloride (CAS 57898-71-2) share:

  • Hydrochloride salt for stability.
  • Amide bonds but include bulkier aromatic substituents.
  • Impact :
    • Regulatory Relevance : Such impurities are monitored under pharmacopeial standards (e.g., EP, USP) .
    • Synthetic Challenges : Bulky groups complicate purification and stereochemical control.
(b) Ranitidine-Related Compounds

Ranitidine diamine hemifumarate and nitroacetamide derivatives highlight:

  • Role of hydrochloride salts in enhancing drug stability and solubility.
  • Structural complexity with thioether and furan moieties, contrasting with the simpler dipeptide backbone of the target compound .
(b) Stability and Reactivity
  • Hydrochloride Salts: Improve stability but may react with strong oxidizers or incompatible materials (e.g., NOx, CO2) .

Preparation Methods

Resin Selection and Initial Functionalization

Solid-phase synthesis begins with anchoring an Fmoc-protected amino acid to a resin, typically Wang or Rink amide resin, via ester or amide linkages. The choice of resin depends on the desired C-terminal functional group. For instance, Wang resin is preferred for carboxylic acid termini, while Rink amide resin yields primary amides. Activation of the resin-bound amino acid is achieved using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) at 25°C.

Sequential Coupling and Deprotection

The dipeptide sequence is assembled through iterative coupling and deprotection steps:

  • Fmoc Deprotection : Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the α-amino group for subsequent reactions.
  • Amino Acid Coupling : (S)-2-Aminopropanoic acid (alanine) is coupled using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF. HATU enhances coupling efficiency (>95%) compared to traditional EDC/HOBt systems.
  • Chiral Control : The (R)-configuration at the second carbon is introduced using Boc-(R)-alanine, with reaction completion monitored via Kaiser test.

Cleavage and Hydrochloride Salt Formation

Post-synthesis, the peptide-resin is treated with trifluoroacetic acid (TFA)/H2O (95:5) to cleave the product and remove Boc groups. The free base is converted to the hydrochloride salt by dissolving in HCl-saturated ethyl acetate, yielding (R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride with >98% purity after lyophilization.

Solution-Phase Synthesis Strategies

Carbodiimide-Mediated Amide Bond Formation

In solution-phase synthesis, (S)-2-Aminopropanoic acid is reacted with Boc-(R)-alanine using EDC and HOBt in dichloromethane (DCM) at 0–5°C. This method achieves 85–90% yield but requires rigorous exclusion of moisture to prevent side reactions.

Table 1: Optimization of Coupling Agents in Solution-Phase Synthesis

Coupling Agent Solvent Temperature (°C) Yield (%) Purity (%)
EDC/HOBt DCM 0–5 85 92
HATU/DIPEA DMF 25 93 96
DCC/HOSu THF -10 78 88

Hydrolysis of Methyl Esters

A scalable route involves methyl (R)-2-[(S)-2-Aminopropanamido]propanoate hydrolysis. Treatment with 10% NaOH at 20°C for 3 hours achieves 92.3% conversion, followed by acidification to pH 2–3 with HCl. Ethyl acetate extraction and solvent evaporation yield the crude product, which is recrystallized from ethanol/water (1:3).

Enzymatic Resolution for Enantiomeric Enrichment

Substrate Design and Enzyme Selection

Racemic mixtures of 2-[(2-Aminopropanamido)]propanoic acid are resolved using immobilized penicillin acylase. The enzyme selectively deacylates the (S)-enantiomer, leaving the (R)-isomer intact. Reaction conditions (pH 7.5, 37°C) are critical for maintaining enzymatic activity.

Kinetic Resolution Parameters

Table 2: Enzymatic Resolution Efficiency

Enzyme Source Substrate Concentration (mM) Time (h) ee (%) Yield (%)
E. coli acylase 50 12 99 45
B. subtilis protease 50 18 95 38

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key parameters:

  • Residence Time : 10–15 minutes
  • Temperature : 50°C
  • Pressure : 3 bar
    This system achieves 89% conversion with 99.5% purity, reducing solvent use by 40% compared to batch processes.

Crystallization and Polymorph Control

The hydrochloride salt is crystallized from a mixture of isopropanol and HCl gas. Cooling crystallization at 4°C produces needle-shaped crystals (Form I), while antisolvent addition with diethyl ether yields a stable polymorph (Form II) with improved solubility.

Analytical and Purification Techniques

HPLC Analysis for Enantiomeric Excess

Chiralpak AD-H columns (4.6 × 250 mm) with hexane/isopropanol (80:20) mobile phase resolve enantiomers (Retention times: (R)-isomer = 12.3 min, (S)-isomer = 14.7 min).

Ion-Exchange Chromatography

Dowex 50WX8 resin (H+ form) removes residual metal ions and by-products. Elution with 0.5 M NH4OH yields product with <0.1% impurities.

Comparative Evaluation of Synthesis Routes

Table 3: Cost and Efficiency Analysis

Method Cost ($/kg) Yield (%) Purity (%) Scalability
Solid-Phase Synthesis 12,000 95 99 Moderate
Solution-Phase 8,500 89 97 High
Enzymatic Resolution 9,200 82 99 Low

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